![molecular formula C18H12N2S3 B14650415 6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione CAS No. 52979-02-9](/img/structure/B14650415.png)
6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a naphthylthio group attached to a quinazoline core, which is further modified with dithione functionalities. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with isothiocyanates, followed by the introduction of the naphthylthio group through nucleophilic substitution reactions. The final step involves the incorporation of dithione functionalities under controlled conditions, often using sulfurizing agents like phosphorus pentasulfide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions: 6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithione functionalities to thiols or thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the naphthylthio or quinazoline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted quinazoline derivatives.
科学的研究の応用
6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and oxidative stress, contributing to its biological activity.
類似化合物との比較
6-Thioguanine: A thiopurine derivative with similar sulfur-containing functionalities.
6-Mercaptopurine: Another thiopurine with comparable biological activity.
Quinazoline Derivatives: Compounds with a quinazoline core but different substituents, such as gefitinib and erlotinib.
Uniqueness: 6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione stands out due to its unique combination of naphthylthio and dithione functionalities, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
52979-02-9 |
|---|---|
分子式 |
C18H12N2S3 |
分子量 |
352.5 g/mol |
IUPAC名 |
6-naphthalen-2-ylsulfanyl-1H-quinazoline-2,4-dithione |
InChI |
InChI=1S/C18H12N2S3/c21-17-15-10-14(7-8-16(15)19-18(22)20-17)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H2,19,20,21,22) |
InChIキー |
RPUDDEBOLJMXOM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=S)NC4=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


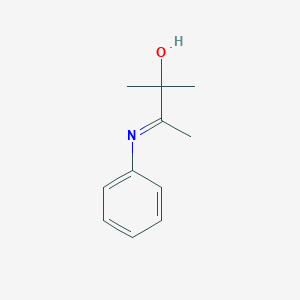
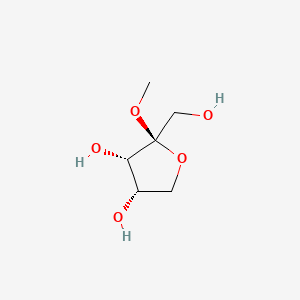
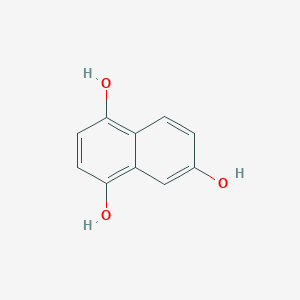
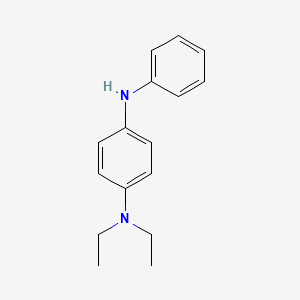
![3-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14650357.png)
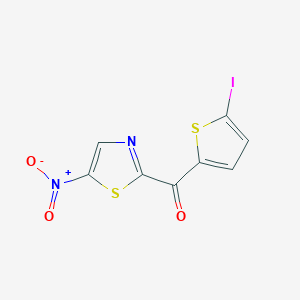
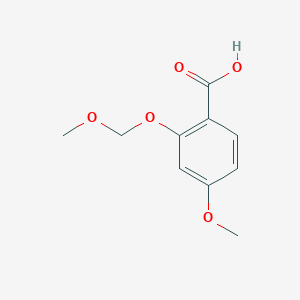

![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)
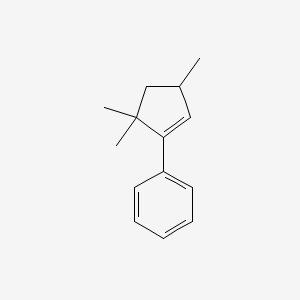
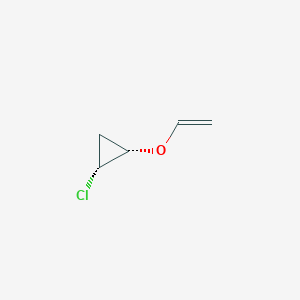

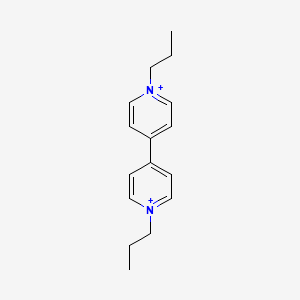
![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)
